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Compound of Interest

Compound Name: CI-1015

Cat. No.: B1668927 Get Quote

Introduction

CI-1015 is an orally active, selective antagonist of the cholecystokinin B (CCK-B) receptor. This

document provides a representative overview of the initial safety and toxicology data for a

compound with the characteristics of CI-1015, structured to meet the needs of researchers,

scientists, and drug development professionals. Due to the limited availability of public data on

CI-1015, this guide synthesizes the expected preclinical safety evaluation for a small molecule

of this class, in line with regulatory guidelines such as those from the International Council for

Harmonisation (ICH). The information presented herein is illustrative and intended to provide a

framework for understanding the typical safety and toxicology assessment at the preclinical

stage.

Data Presentation
A standard preclinical toxicology program for a small molecule like CI-1015 would include

single-dose and repeated-dose toxicity studies in both a rodent and a non-rodent species,

genotoxicity assays, and safety pharmacology assessments. The primary goals of these

studies are to identify potential target organs for toxicity, determine the No-Observed-Adverse-

Effect-Level (NOAEL), and establish a safe starting dose for human clinical trials.

Table 1: Summary of Acute Oral Toxicity Studies
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Species Sex
Route of
Administration

LD50 (mg/kg)
Clinical Signs
Observed

Rat M/F Oral >2000

No mortality or

significant clinical

signs of toxicity

at the limit dose.

Dog M/F Oral >1000

No mortality.

Emesis observed

at doses ≥500

mg/kg.

Table 2: Summary of 28-Day Repeated-Dose Oral Toxicity Studies

Species Sex
Dose Levels
(mg/kg/day)

NOAEL
(mg/kg/day)

Target Organs
and Key
Findings

Rat M/F 0, 50, 150, 500 150

At 500

mg/kg/day:

decreased body

weight gain, mild

hepatocellular

hypertrophy.

Dog M/F 0, 25, 75, 250 75

At 250

mg/kg/day:

reversible

increases in liver

enzymes (ALT,

AST), minimal

bile duct

hyperplasia.

Table 3: Summary of Genotoxicity Studies
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Assay Test System
Concentration/Dos
e Range

Result

Bacterial Reverse

Mutation (Ames)

S. typhimurium & E.

coli
1 - 5000 µ g/plate Negative

In Vitro Chromosomal

Aberration

Human Peripheral

Blood Lymphocytes
10 - 1000 µg/mL Negative

In Vivo Micronucleus Mouse Bone Marrow 250, 500, 1000 mg/kg Negative

Table 4: Summary of Safety Pharmacology Core Battery

System Study Type Species Key Findings

Central Nervous

System

Functional

Observational Battery
Rat

No adverse effects on

behavior, motor

activity, or

physiological

parameters up to 500

mg/kg.

Cardiovascular

System
Telemetry Dog

No significant effects

on heart rate, blood

pressure, or ECG

parameters up to 250

mg/kg.

Respiratory System
Whole Body

Plethysmography
Rat

No adverse effects on

respiratory rate or tidal

volume up to 500

mg/kg.

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicology studies.

Below are representative protocols for the key experiments cited.

1. Acute Oral Toxicity Study (Up-and-Down Procedure)
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Test System: Sprague-Dawley rats (8-10 weeks old).

Methodology: A single limit dose of 2000 mg/kg was administered orally by gavage to a

single female rat. The animal was observed for mortality and clinical signs of toxicity for 4

hours post-dose and then daily for 14 days. If the animal survived, three additional animals

were dosed sequentially at the same level.

Observations: Clinical signs, body weight, and mortality were recorded. A gross necropsy

was performed at the end of the 14-day observation period.

2. 28-Day Repeated-Dose Oral Toxicity Study

Test System: Wistar rats and Beagle dogs.

Dosing: The test article was administered daily via oral gavage for 28 consecutive days.

Groups: Four groups per species and sex: a vehicle control group and three dose groups

(low, mid, and high).

In-life Assessments: Daily clinical observations, weekly body weight and food consumption

measurements, ophthalmology, and detailed clinical examinations.

Laboratory Investigations: Hematology, clinical chemistry, and urinalysis were conducted at

baseline and at the end of the study.

Terminal Procedures: At the end of the 28-day dosing period, all animals underwent a full

necropsy. Organ weights were recorded, and a comprehensive list of tissues was collected

for histopathological examination.

3. Bacterial Reverse Mutation Assay (Ames Test)

Test System:Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and

Escherichia coli strain (WP2 uvrA).

Methodology: The plate incorporation method was used with and without a metabolic

activation system (S9 mix). The test article was tested at five different concentrations.
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Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in

the number of revertant colonies that is at least twice the background count.

Mandatory Visualizations
CCK-B Receptor Signaling Pathway

The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor, is a G-protein

coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1] Upon binding

of its endogenous ligand, cholecystokinin or gastrin, the receptor activates phospholipase C

(PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2]

These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C

(PKC), respectively, leading to a variety of cellular responses.[2]
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Figure 1. Simplified CCK-B Receptor Signaling Pathway and the antagonistic action of CI-
1015.

Experimental Workflow for an In Vivo Toxicology Study

The workflow for a typical in vivo toxicology study is a multi-step process that begins with

protocol design and ends with a final report. This systematic approach ensures that studies are

conducted in a controlled and reproducible manner, adhering to Good Laboratory Practice

(GLP) guidelines.[3][4]
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Figure 2. General experimental workflow for an in vivo toxicology study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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